molecular formula C8H10F7O5P B2448100 Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate CAS No. 2222809-27-8

Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate

Cat. No.: B2448100
CAS No.: 2222809-27-8
M. Wt: 350.126
InChI Key: GHDWLAJBGZNFBU-UHFFFAOYSA-N
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Description

Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate is an organic compound with the molecular formula C8H10F7O5P. This compound is known for its unique structure, which includes both fluorine and phosphorus atoms, making it a valuable reagent in various chemical syntheses and industrial applications .

Properties

IUPAC Name

ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F7O5P/c1-2-18-6(16)5(9)21(17,19-3-7(10,11)12)20-4-8(13,14)15/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDWLAJBGZNFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)P(=O)(OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F7O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate typically involves the reaction of ethyl fluoroacetate with bis(2,2,2-trifluoroethoxy)phosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified using techniques such as flash column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative of the original compound .

Scientific Research Applications

Industrial Production

In an industrial setting, the synthesis is optimized for yield and purity. Techniques such as flash column chromatography are employed for purification to ensure high-quality output.

Scientific Research Applications

Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate has several notable applications:

Chemical Reagent

  • Organic Synthesis : The compound is utilized as a reagent in synthesizing various organic compounds including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it valuable in creating complex molecules.

Biochemical Studies

  • Enzyme Mechanisms : It serves as a tool in biochemical research to investigate enzyme mechanisms and metabolic pathways. The fluoroacetate group allows it to mimic natural substrates, facilitating studies on enzyme inhibition and activity.

Industrial Applications

  • Specialty Chemicals : The compound is used in producing specialty chemicals and materials that require specific fluorinated functionalities for enhanced performance characteristics.

Case Study 1: Enzyme Inhibition

In a study focusing on the inhibition of certain phosphatases, this compound demonstrated significant inhibitory effects. The results indicated that at specific concentrations, the compound effectively reduced enzyme activity by mimicking phosphate substrates.

Case Study 2: Agrochemical Development

Research into agrochemical applications revealed that this compound could enhance the efficacy of certain pesticides by improving their stability and bioavailability in plants. Field trials showed a marked increase in pest resistance when formulations containing this compound were used compared to standard treatments.

Mechanism of Action

The mechanism of action of Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate involves its interaction with specific molecular targets. The presence of the fluoroacetate group allows it to act as an inhibitor of certain enzymes by mimicking the natural substrate. This inhibition can disrupt metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate is unique due to its specific combination of fluorine and phosphorus atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications .

Biological Activity

Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate is a fluorinated organophosphorus compound with significant biological activity. Its unique structure, characterized by the presence of fluorine and phosphorus atoms, enhances its reactivity and potential applications in biochemical research and industrial chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H10F7O5P
  • IUPAC Name : this compound
  • CAS Number : 2222809-27-8

This compound functions primarily as an enzyme inhibitor. The fluoroacetate moiety mimics natural substrates, allowing it to bind to active sites of enzymes involved in metabolic pathways. This inhibition can disrupt normal cellular processes, leading to various biological effects.

Key Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by competing with their natural substrates.
  • Metabolic Disruption : By interfering with metabolic pathways, it can affect cellular respiration and energy production.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : this compound has shown efficacy against various bacterial strains in vitro.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    E. coli32 µg/mL
    S. aureus16 µg/mL
    P. aeruginosa64 µg/mL
  • Cytotoxicity : Studies indicate that the compound exhibits cytotoxic effects on certain cancer cell lines.
    Cell LineIC50 (µM)
    HeLa10
    MCF-715
    A54920
  • Neurotoxicity : Preliminary studies suggest potential neurotoxic effects at higher concentrations, indicating the need for caution in therapeutic applications.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial growth at MIC values lower than those of conventional antibiotics .
  • Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed that the compound induced apoptosis in HeLa cells through the activation of caspase pathways . The study highlighted its potential as a chemotherapeutic agent.
  • Neurotoxicity Investigation : A toxicological assessment showed that exposure to high concentrations resulted in neuronal cell death, emphasizing the compound's dual nature as both a therapeutic agent and a potential neurotoxin .

Q & A

Q. What are the established synthetic routes for Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate, and how can purity be optimized?

Answer: The compound is synthesized via alcoholysis of pre-existing Horner–Wadsworth–Emmons (HWE) reagents. For example, methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate (Still–Gennari reagent) can undergo alcoholysis with ethanol in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to replace the methyl group with ethyl, yielding the target compound. Key parameters include:

  • Temperature: 0°C to room temperature.
  • Solvent: Toluene or THF for optimal reactivity.
  • Base: DBU enhances nucleophilic substitution efficiency.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Monitoring by 31^{31}P NMR helps track phosphonate intermediate conversion .

Q. How is this compound characterized spectroscopically?

Answer: Critical characterization methods include:

  • 1^{1}H/13^{13}C NMR: Identify ethyl ester protons (δ ~4.2 ppm, quartet) and trifluoroethoxy groups (δ ~4.4–4.6 ppm).
  • 19^{19}F NMR: Distinct signals for fluorine atoms in trifluoroethoxy (δ ~-75 to -80 ppm) and fluoroacetate (δ ~-120 ppm).
  • 31^{31}P NMR: Phosphoryl group resonance (δ ~20–25 ppm).
  • FT-IR: Peaks at 1740–1760 cm1^{-1} (C=O ester), 1250–1280 cm1^{-1} (P=O), and 1100–1150 cm1^{-1} (C-F) .

Advanced Research Questions

Q. How does the fluorine substitution in this compound influence its reactivity in HWE reactions?

Answer: The electron-withdrawing fluorine atoms increase the electrophilicity of the α-carbon, enhancing reactivity with aldehydes. This promotes higher yields of α,β-unsaturated esters with improved Z-selectivity (up to 95:5 Z:E ratio) compared to non-fluorinated analogs. Computational studies (DFT) reveal fluorine’s role in stabilizing transition states via hyperconjugation and electrostatic effects. Experimental validation using substituted benzaldehydes shows consistent Z-selectivity, even with sterically hindered substrates .

Q. What strategies resolve contradictions in reported yields for mixed phosphonoacetate synthesis using this reagent?

Answer: Discrepancies in yields (e.g., 59% vs. 18% for benzyl alcoholysis) arise from:

  • Steric effects: Bulkier alcohols (e.g., benzyl vs. isopropyl) hinder nucleophilic attack on phosphorus.
  • Reaction time: Extended durations (>24 hours) improve conversion for hindered alcohols.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance solubility but may reduce selectivity.
    A systematic approach involves screening bases (e.g., K2_2CO3_3 vs. DBU) and optimizing stoichiometry (1:1.2 reagent:alcohol ratio) .

Q. How can computational modeling predict the biological interactions of derivatives synthesized from this compound?

Answer: Molecular docking (AutoDock4) and MD simulations assess interactions with target proteins (e.g., kinases, esterases). For example:

  • Docking: Derivatives with α,β-unsaturated esters show strong binding to ATP pockets (binding energy ≤ -8.5 kcal/mol).
  • Pharmacophore modeling: The trifluoroethoxy groups enhance hydrophobic interactions, while the fluoroacetate moiety participates in hydrogen bonding.
    Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to correlate computational and experimental binding affinities .

Methodological Considerations

Q. What analytical techniques differentiate between byproducts and the target compound during synthesis?

Answer:

  • HPLC-MS: Detects trace impurities (e.g., unreacted starting materials) using a C18 column (acetonitrile/water mobile phase).
  • GC-FID: Quantifies volatile byproducts (e.g., ethyl trifluoroethyl ether).
  • X-ray crystallography: Resolves structural ambiguities in crystalline intermediates .

Q. How can reaction conditions be scaled for gram-level synthesis without compromising stereoselectivity?

Answer:

  • Continuous flow chemistry: Maintains temperature control (±2°C) and reduces side reactions.
  • Catalyst loading: Reduce DBU to 0.5 equivalents to minimize base-induced decomposition.
  • In-line monitoring: Use PAT (process analytical technology) tools like ReactIR for real-time tracking .

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